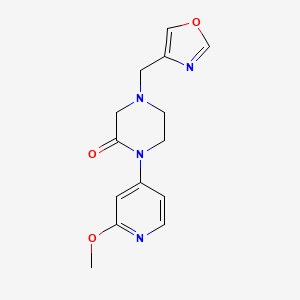
1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that contains a pyridine ring, a piperazine ring, and an oxazole ring.
科学的研究の応用
1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one has been studied for its potential use as a therapeutic agent in various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. In cancer research, 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Parkinson's disease research, 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In Alzheimer's disease research, 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one has been shown to reduce amyloid-beta-induced neurotoxicity.
作用機序
1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one's mechanism of action is not fully understood, but it is believed to be due to its ability to interact with various molecular targets. 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation, which are important factors in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one has been shown to have various biochemical and physiological effects. In cancer research, 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. In Parkinson's disease research, 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In Alzheimer's disease research, 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one has been shown to reduce amyloid-beta-induced neurotoxicity and inhibit the formation of neurofibrillary tangles.
実験室実験の利点と制限
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one in lab experiments is its ability to interact with various molecular targets, making it a potential therapeutic agent for various diseases. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one research. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. Another direction is to develop more efficient synthesis methods for 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one, which could improve its availability for research. Additionally, investigating the pharmacokinetics and pharmacodynamics of 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one could provide valuable information for its potential use in clinical settings.
合成法
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 4-(chloromethyl)oxazole in the presence of triethylamine to form the intermediate compound, 1-(2-methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazine. The intermediate compound is then treated with acetic anhydride to produce 1-(2-Methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one.
特性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-13-6-12(2-3-15-13)18-5-4-17(8-14(18)19)7-11-9-21-10-16-11/h2-3,6,9-10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISVNNFLIDVOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)
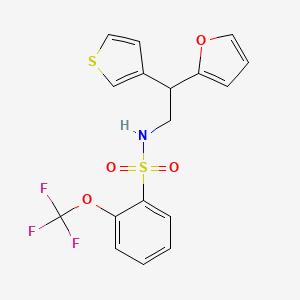
![1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2959537.png)
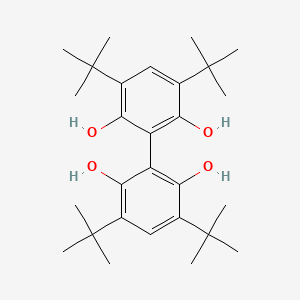
![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)
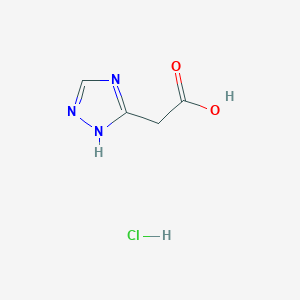
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine](/img/structure/B2959542.png)

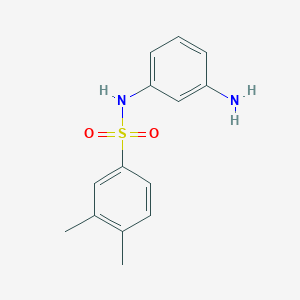

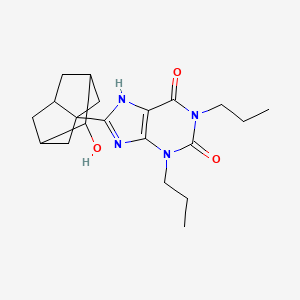
![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid](/img/structure/B2959552.png)